4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexan-1-amine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)cyclohexan-1-amine
- 4-(4-Chlorophenyl)cyclohexan-1-ol
- 4-(4-Chlorophenyl)cyclohexan-1-one
Uniqueness
4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
4-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H |
InChI Key |
DNRYCCAEPQZFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.